molecular formula C23H18ClNO4 B11086479 4-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-3-phenoxyazetidin-2-one

4-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-3-phenoxyazetidin-2-one

Cat. No.: B11086479
M. Wt: 407.8 g/mol
InChI Key: LCYBVSBCONNXHF-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROBENZYL)-3-PHENOXY-2-AZETANONE is a complex organic compound that features a combination of benzodioxole, chlorobenzyl, and phenoxy groups attached to an azetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROBENZYL)-3-PHENOXY-2-AZETANONE typically involves multiple steps, starting with the preparation of the azetane ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Azetane Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Benzodioxole Group: This step often involves the use of benzodioxole derivatives and coupling reactions.

    Attachment of the Chlorobenzyl Group: This can be done using chlorobenzyl halides in the presence of suitable catalysts.

    Addition of the Phenoxy Group: This step typically involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROBENZYL)-3-PHENOXY-2-AZETANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROBENZYL)-3-PHENOXY-2-AZETANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROBENZYL)-3-PHENOXY-2-AZETANONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-BENZODIOXOL-5-YL)-1-(4-METHYLBENZYL)-3-PHENOXY-2-AZETANONE
  • 4-(1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROBENZYL)-3-PHENOXY-2-AZETANONE

Uniqueness

4-(1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROBENZYL)-3-PHENOXY-2-AZETANONE is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its methyl or fluorobenzyl analogs

Properties

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)methyl]-3-phenoxyazetidin-2-one

InChI

InChI=1S/C23H18ClNO4/c24-17-9-6-15(7-10-17)13-25-21(16-8-11-19-20(12-16)28-14-27-19)22(23(25)26)29-18-4-2-1-3-5-18/h1-12,21-22H,13-14H2

InChI Key

LCYBVSBCONNXHF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3CC4=CC=C(C=C4)Cl)OC5=CC=CC=C5

Origin of Product

United States

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